molecular formula C6H15Cl2FN2 B1444584 1-(2-Fluoroethyl)piperazine dihydrochloride CAS No. 1089279-64-0

1-(2-Fluoroethyl)piperazine dihydrochloride

Cat. No.: B1444584
CAS No.: 1089279-64-0
M. Wt: 205.1 g/mol
InChI Key: XOKDQVTYEGBKCE-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C6H15Cl2FN2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Biochemical Analysis

Cellular Effects

1-(2-Fluoroethyl)piperazine dihydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may impact the expression of specific genes, thereby modulating cellular functions and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. These binding interactions can result in changes in gene expression and modulation of biochemical pathways. Understanding the molecular mechanism is essential for elucidating the compound’s effects on cellular functions and its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s activity is dose-dependent. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)piperazine dihydrochloride can be achieved through several methods. One common approach involves the reaction of piperazine with 2-fluoroethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield.

Chemical Reactions Analysis

1-(2-Fluoroethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoroethyl group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoroethyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It serves as a lead compound in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

1-(2-Fluoroethyl)piperazine dihydrochloride can be compared with other piperazine derivatives such as:

  • 1-(2-Chloroethyl)piperazine dihydrochloride
  • 1-(2-Bromoethyl)piperazine dihydrochloride
  • 1-(2-Iodoethyl)piperazine dihydrochloride

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The fluoroethyl derivative is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties, making it valuable in specific research and industrial applications.

Biological Activity

1-(2-Fluoroethyl)piperazine dihydrochloride is a piperazine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a fluorinated ethyl group, which may enhance its interactions with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Chemical Formula : C₆H₁₃FN₂·2ClH
  • CAS Number : 1089279-64-0
  • Molecular Weight : 196.10 g/mol

The biological activity of this compound is primarily associated with its interaction with neurotransmitter receptors and other biological targets. Research indicates that piperazine derivatives often exhibit affinity for serotonin (5-HT) receptors, dopamine receptors, and adrenergic receptors, which are critical in modulating various physiological processes.

Biological Activity Overview

This compound has shown various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that compounds similar to 1-(2-Fluoroethyl)piperazine exhibit antiviral properties, particularly against HIV-1. For example, related piperazine derivatives demonstrated significant anti-HIV activity with IC50 values in the nanomolar range .
  • Neurotransmitter Modulation : Research has indicated that piperazine derivatives can influence the turnover of neurotransmitters such as dopamine and norepinephrine. This modulation may have implications for treating psychiatric disorders .
  • Anticancer Potential : Some studies have evaluated the efficacy of piperazine derivatives against cancer cell lines. For instance, certain derivatives exhibited moderate to significant cytotoxicity against human breast cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralExhibits anti-HIV activity with low IC50 values
NeurotransmitterInfluences dopamine and norepinephrine turnover
AnticancerModerate cytotoxicity against breast cancer cells

Detailed Findings

  • Antiviral Studies : A series of piperazine derivatives were synthesized and tested for their antiviral properties. Compounds showed potent inhibition of HIV-1 replication, suggesting that modifications to the piperazine ring can enhance antiviral efficacy. The structure-activity relationship (SAR) studies indicated that fluorinated groups may improve solubility and bioavailability .
  • Neurotransmitter Interaction : In vivo studies demonstrated that this compound could modulate neurotransmitter levels in animal models, leading to potential applications in treating mood disorders . The compound's ability to affect serotonin receptor subtypes was particularly noted.
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that certain piperazine derivatives, including those related to this compound, exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents .

Properties

IUPAC Name

1-(2-fluoroethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2.2ClH/c7-1-4-9-5-2-8-3-6-9;;/h8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKDQVTYEGBKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCF.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735188
Record name 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089279-64-0
Record name 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluoroethyl)piperazine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Add 4 N HCl in 1,4-dioxane (21.52 mL, 86.1 mmol) to a stirred solution of 4-(2-fluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (2.00 g, 8.61 mmol) in dry dichloromethane (60 mL) at room temperature under nitrogen. Stir overnight under nitrogen. Concentrate the reaction under reduced pressure to afford the title compound (1.78 g). ES/MS m/z 133 (M+1).
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21.52 mL
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2 g
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60 mL
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Synthesis routes and methods II

Procedure details

To the solution of 1,1-dimethylethyl 4-(2-fluoroethyl)-1-piperazinecarboxylate (from a different batch than previously described) (160 g, 0.68 mol) in MeOH (500 mL) was added HCl/MeOH (5M, 1000 mL), and the mixture was heated at 50° C. for 1 h before evaporating most of the solvent. The residue was filtered and washed with MeOH to give the title compound of Step B (122 g, 87% yield). 1H NMR (400 MHz, D2O) δ ppm 3.60-3.78 (m, 10H), 4.80 (t, J=4.4 Hz, 1H), 4.92 (t, J=4.4 Hz, 1H)
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1000 mL
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500 mL
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87%

Synthesis routes and methods III

Procedure details

tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate (460 mg) was dissolved in EtOAc (5 ml), and 4 M hydrogen chloride/EtOAc (2.5 ml) was added thereto. After stirring at room temperature for 7 hours, the precipitated solid was collected by filtration to obtain 1-(2-fluoroethyl)piperazine dihydrochloride (406 mg).
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460 mg
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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